(3-Chloro-1,2,4-triazin-5-yl)methanol
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Overview
Description
(3-Chloro-1,2,4-triazin-5-yl)methanol is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a chlorine atom and a hydroxymethyl group in the triazine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1,2,4-triazin-5-yl)methanol typically involves the nucleophilic substitution of cyanuric chloride. Cyanuric chloride, a triazine derivative, undergoes sequential nucleophilic substitution reactions with various nucleophiles to introduce the desired functional groups. The reaction conditions often involve the use of solvents like dioxane or dichloroethane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using cyanuric chloride as the starting material. The process can be optimized for higher yields and purity by employing microwave-assisted synthesis or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1,2,4-triazin-5-yl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, solvents such as dioxane or dichloroethane, and catalysts like transition metals for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an aminotriazine derivative .
Scientific Research Applications
(3-Chloro-1,2,4-triazin-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Chloro-1,2,4-triazin-5-yl)methanol involves its interaction with specific molecular targets. The chlorine atom and hydroxymethyl group enable the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity . The triazine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyanuric Chloride: A precursor in the synthesis of (3-Chloro-1,2,4-triazin-5-yl)methanol.
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents, such as amino or alkyl groups.
Tetrazines: Heterocyclic compounds with four nitrogen atoms, exhibiting similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other triazine derivatives . The presence of both a chlorine atom and a hydroxymethyl group allows for versatile chemical transformations and applications .
Properties
Molecular Formula |
C4H4ClN3O |
---|---|
Molecular Weight |
145.55 g/mol |
IUPAC Name |
(3-chloro-1,2,4-triazin-5-yl)methanol |
InChI |
InChI=1S/C4H4ClN3O/c5-4-7-3(2-9)1-6-8-4/h1,9H,2H2 |
InChI Key |
OXHNETQMCJUIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=N1)Cl)CO |
Origin of Product |
United States |
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